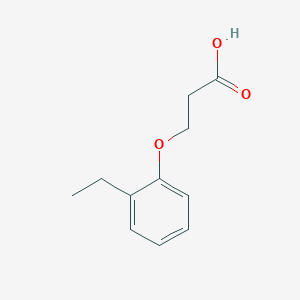

3-(2-Ethylphenoxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

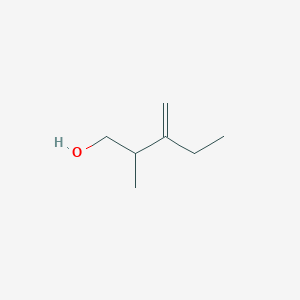

“3-(2-Ethylphenoxy)propanoic acid” is a chemical compound with the linear formula C11H14O3 . It has a molecular weight of 194.23 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

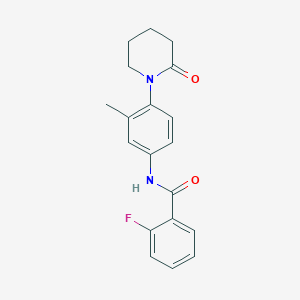

Molecular Structure Analysis

The molecular structure of “3-(2-Ethylphenoxy)propanoic acid” is represented by the linear formula C11H14O3 . The CAS Number for this compound is 938125-47-4 .

Aplicaciones Científicas De Investigación

1. Renewable Building Block for Materials Science

3-(4-Hydroxyphenyl)propanoic acid, closely related to 3-(2-Ethylphenoxy)propanoic acid, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This application paves the way for the development of a wide range of materials, especially given the abundance of –OH bearing compounds in this field (Trejo-Machin et al., 2017).

2. Chemical Synthesis and Enantiomerically Enriched Acids

The compound has been utilized in the synthesis of enantiomerically enriched acids. Starting from racemic substrates, a multienzymatic procedure was developed for the efficient synthesis of corresponding highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids (Brem et al., 2010).

3. Thermal Gas-Phase Elimination in Organic Chemistry

In organic chemistry, 3-phenoxypropanoic acid, a compound structurally similar to 3-(2-Ethylphenoxy)propanoic acid, was studied for its behavior in thermal gas-phase elimination. This research provides insights into the elimination kinetics and the thermal retro-Michael reaction pathway, crucial for understanding the behavior of similar compounds (Al-Awadi et al., 2005).

4. Solubility in Various Solvents

The solubility of propanoic acid derivatives in different solvents has been studied, providing valuable information for practical applications in material science and chemistry. Understanding the solubility of these compounds is essential for their effective use in various applications (Jia et al., 2013).

5. Potential Inhibitors in Biochemical Research

Compounds structurally related to 3-(2-Ethylphenoxy)propanoic acid have been synthesized and tested as potential inhibitors of enzymes such as Phosphoenolpyruvate (PEP) Carboxylase. These studies contribute to the development of new biochemical tools and potential therapeutic agents (McFadden et al., 1987).

6. Electrochemical Applications

The electrochemical hydrogenation of related compounds has been studied, demonstrating that electrosynthesis can be effectively used for hydrogenation in these acids. This research is significant for the development of new electrochemical processes and applications (Korotaeva et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of 3-(2-Ethylphenoxy)propanoic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s worth noting that carboxylic acids like propanoic acid typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

As a carboxylic acid, it’s likely to undergo metabolism via conversion to propionyl-CoA . .

Result of Action

Given its structural similarity to other carboxylic acids, it may participate in similar biochemical reactions, but this is speculative and requires further investigation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2-Ethylphenoxy)propanoic acid is not well-understood. Factors such as pH, temperature, and presence of other chemicals could potentially influence its action. More research is needed to understand these influences .

Propiedades

IUPAC Name |

3-(2-ethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-9-5-3-4-6-10(9)14-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQDZRUTHSLNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethylphenoxy)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2412228.png)

![N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2412229.png)

![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)

![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)